N-(1-cyano-1-methylpropyl)-3-phenylpropanamide
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Overview
Description
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide is an organic compound with a complex structure that includes a cyano group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylpropyl)-3-phenylpropanamide typically involves the reaction of 3-phenylpropanoic acid with a suitable nitrile source under specific conditions. One common method involves the use of a cyanoalkylation reaction, where 3-phenylpropanoic acid is reacted with a cyanoalkylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoalkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the cyano group can yield primary amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides or nitriles.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylpropyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and dipole interactions, influencing the compound’s binding affinity to biological receptors. The phenyl group can enhance the compound’s hydrophobic interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-methylpropyl)benzamide
- N-(1-cyano-1-methylpropyl)-2-methylbutanamide
- N-(1-cyano-1-methylpropyl)-3-phenylbutanamide
Uniqueness
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide is unique due to its specific structural features, including the presence of both a cyano group and a phenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(2,11-15)16-13(17)10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYHWYXLWVXOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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